molecular formula C4H7ClO3S B2828482 rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans CAS No. 20688-38-4

rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans

Cat. No. B2828482
CAS RN: 20688-38-4
M. Wt: 170.61
InChI Key: OIPVZGSYIJYEGU-QWWZWVQMSA-N
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Description

Rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule with a thiolane ring and a chlorohydrin group, and its synthesis method involves the use of several chemical reagents.

Scientific Research Applications

Rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans has potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been used as a chiral building block for the synthesis of other compounds with potential therapeutic applications. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a crosslinking agent for the synthesis of polymer materials.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduces the expression of COX-2 and 5-LOX. In vivo studies have shown that it reduces inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for drug development. However, its synthesis method involves the use of several chemical reagents, which may limit its use in certain applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential as a crosslinking agent for the synthesis of polymer materials. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient and environmentally friendly synthesis methods.

Synthesis Methods

The synthesis of rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans involves the use of several chemical reagents, including thionyl chloride, sodium hydroxide, and sodium borohydride. The process begins with the reaction of L-(+)-tartaric acid with thionyl chloride to form the corresponding acid chloride. This is followed by the addition of sodium hydroxide to the acid chloride, which results in the formation of the corresponding acid. The acid is then reduced using sodium borohydride to form the desired product.

properties

IUPAC Name

(3S,4R)-4-chloro-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPVZGSYIJYEGU-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001176937
Record name Thiophene-3-ol, 4-chlorotetrahydro-, 1,1-dioxide, (3R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20688-38-4
Record name Thiophene-3-ol, 4-chlorotetrahydro-, 1,1-dioxide, (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20688-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-3-ol, 4-chlorotetrahydro-, 1,1-dioxide, (3R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione
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